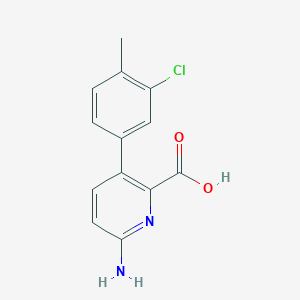
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is a synthetic organic compound that belongs to the class of compounds known as picolinic acids. It is a white, crystalline solid with a molecular weight of 255.60 g/mol and a melting point of 108-111 °C. The compound has a variety of uses in the scientific research and industrial fields, including as a reagent in synthesis, as a catalyst, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. In addition, the compound has been used in the development of new drugs, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the metabolism of amino acids. It is also believed that the compound can bind to certain proteins, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) are not well understood. However, it is known that the compound can act as an inhibitor of certain enzymes, such as those involved in the metabolism of amino acids, and can also bind to certain proteins, such as those involved in the regulation of gene expression. In addition, the compound has been shown to have anti-inflammatory and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is that it is a relatively inexpensive synthetic compound that is widely available. The compound is also relatively stable and easy to store. However, the compound is also toxic and should be handled with caution. In addition, the compound has a low solubility in water, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
The potential future directions for 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, the compound may be used in the development of new drugs, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins. Finally, the compound may be used in the development of new catalysts and ligands for coordination chemistry.
Synthesemethoden
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) can be synthesized by the reaction of 2-methyl-3-chlorophenol and ethylenediamine in aqueous solution. The reaction is carried out in a two-step process. First, the 2-methyl-3-chlorophenol is reacted with ethylene diamine in the presence of an acid catalyst to form an intermediate product, which is then hydrolyzed to form the final product. The reaction is usually carried out at temperatures of between 50-100 °C and is complete after 1-2 hours.
Eigenschaften
IUPAC Name |
6-amino-3-(3-chloro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-8(3-2-4-10(7)14)9-5-6-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLTYLZHRJAOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














